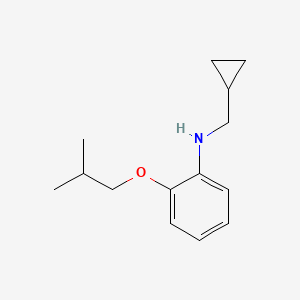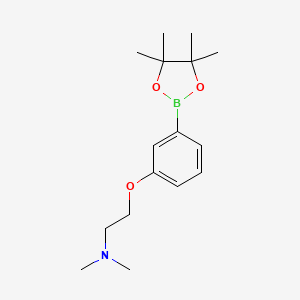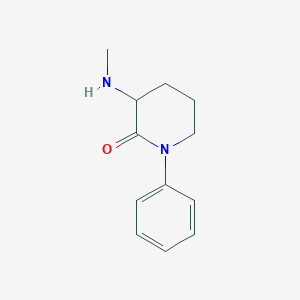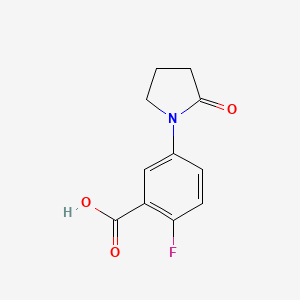
Cyclopropylmethyl-(2-isobutoxyphenyl)-amine
Descripción general
Descripción
Cyclopropylmethyl-(2-isobutoxyphenyl)-amine, also known as CPM-2-IBPA, is a novel synthetic compound with a wide range of applications. It is a cyclic amine derivative with a unique structure and properties, which make it an attractive compound for scientific research. CPM-2-IBPA has been extensively studied in recent years due to its potential applications in various fields, including biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
Cyclopropylmethyl-(2-isobutoxyphenyl)-amine has been used in various scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the central nervous system. Cyclopropylmethyl-(2-isobutoxyphenyl)-amine has also been used as a probe for the study of enzyme-substrate interactions, as well as for the study of the structure and function of proteins. It has been used to study the effects of drugs on the central nervous system, as well as the effects of environmental toxins on the nervous system.
Mecanismo De Acción
The mechanism of action of Cyclopropylmethyl-(2-isobutoxyphenyl)-amine is not fully understood. It is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the central nervous system. Cyclopropylmethyl-(2-isobutoxyphenyl)-amine is thought to bind to the active site of the enzyme, which prevents it from breaking down the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
Cyclopropylmethyl-(2-isobutoxyphenyl)-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the central nervous system. Cyclopropylmethyl-(2-isobutoxyphenyl)-amine has also been shown to increase the release of the neurotransmitter dopamine, which is involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Cyclopropylmethyl-(2-isobutoxyphenyl)-amine in laboratory experiments is its ability to act as an inhibitor of the enzyme acetylcholinesterase. This makes it an ideal tool for studying the effects of drugs on the central nervous system, as well as the effects of environmental toxins on the nervous system. One limitation of using Cyclopropylmethyl-(2-isobutoxyphenyl)-amine in laboratory experiments is its potential toxicity. Cyclopropylmethyl-(2-isobutoxyphenyl)-amine has been shown to be toxic in high doses, so it should be used with caution in laboratory experiments.
Direcciones Futuras
The potential future directions of Cyclopropylmethyl-(2-isobutoxyphenyl)-amine include further research into its mechanism of action and biochemical and physiological effects. It could also be used to develop more effective inhibitors of the enzyme acetylcholinesterase, as well as to study the effects of drugs on the central nervous system. Additionally, Cyclopropylmethyl-(2-isobutoxyphenyl)-amine could be used to study the effects of environmental toxins on the nervous system, as well as the development of new drugs for the treatment of diseases. Finally, Cyclopropylmethyl-(2-isobutoxyphenyl)-amine could be used to study the structure and function of proteins, as well as to develop more effective inhibitors of enzymes.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)10-16-14-6-4-3-5-13(14)15-9-12-7-8-12/h3-6,11-12,15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMZBVCBWCHPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmethyl-(2-isobutoxyphenyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B1455399.png)


amine hydrochloride](/img/structure/B1455402.png)
![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)
![1-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B1455406.png)




![1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1455415.png)
